Allyl(chloromethyl) sulfide

Description

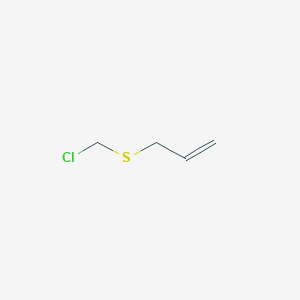

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethylsulfanyl)prop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClS/c1-2-3-6-4-5/h2H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKHMXAZBAGPKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51486-48-7 | |

| Record name | 3-[(chloromethyl)sulfanyl]prop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Allyl Chloromethyl Sulfide and Analogous Structures

Direct Synthetic Routes and Optimization

The direct formation of the allyl-S-CH₂Cl linkage is a primary focus for obtaining the target compound. Optimization of these routes involves exploring fundamental reaction pathways and developing more sophisticated strategies to enhance yield, selectivity, and substrate scope.

Exploration of Nucleophilic Substitution Pathways for Thioether Formation

The formation of thioethers, including allyl(chloromethyl) sulfide (B99878), is classically achieved through nucleophilic substitution reactions. This approach typically involves the reaction of a thiol or thiolate with an alkyl halide. pearson.com The reaction generally proceeds via an Sₙ2 mechanism, where the sulfur nucleophile attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. pearson.com

A common method for preparing simple allyl sulfides is the reaction of an allyl halide with a thiol in the presence of a base. wikipedia.org For instance, allyl methyl sulfide is synthesized by reacting allyl chloride with methanethiol (B179389) and sodium hydroxide. wikipedia.org Analogously, allyl(chloromethyl) sulfide could be synthesized by reacting sodium allylthiolate with chloromethyl chloride (dichloromethane) or by reacting sodium chloromethanethiolate with allyl chloride.

The nucleophilic substitution can also be carried out using disulfides. A metal-free, regio- and stereoselective synthesis of allylic thioethers has been described using allyl iodides and aryl or alkyl disulfides as coupling partners. researchgate.net Another approach involves a one-pot synthesis of aryl alkyl sulfides from aryl disulfides and alkyl halides at room temperature, promoted by Rongalite (sodium hydroxymethanesulfinate). organic-chemistry.org This method is notable for being metal-free and strong-base-free, proceeding under mild conditions with short reaction times and high yields. organic-chemistry.org

The scope of nucleophilic substitution for thioether synthesis is broad, with various methods developed to accommodate different substrates and functional groups. These include:

Indium-catalyzed substitution: An efficient method for creating thioethers involves the substitution of an acetoxy group in alkyl, benzyl, and allyl acetates with thiosilanes, catalyzed by indium triiodide. pharmatutor.orgorganic-chemistry.org

Use of Bunte Salts: S-Alkyl, S-aryl, and S-vinyl thiosulfate (B1220275) sodium salts (Bunte salts) react with Grignard reagents to produce sulfides in good yields, avoiding the use of odorous thiols. organic-chemistry.org

Transalkylation: A metal-free dealkylative transalkylation method allows for the synthesis of aryl alkyl and symmetrical dialkyl sulfides from simple alkyl sulfides and alkyl halides. nih.gov

| Sulfur Source | Electrophile | Catalyst/Promoter | Product Type | Reference |

|---|---|---|---|---|

| Methanethiol | Allyl chloride | NaOH | Allyl alkyl sulfide | wikipedia.org |

| Disulfides | Allyl iodides | None (Electricity-promoted) | Allyl thioether | researchgate.net |

| Aryl disulfides | Alkyl halides | Rongalite | Aryl alkyl sulfide | organic-chemistry.org |

| Thiosilanes | Allyl acetates | Indium triiodide | Allyl thioether | pharmatutor.orgorganic-chemistry.org |

Advanced Strategies for Halogenated Alkyl Sulfide Synthesis

Beyond direct substitution, advanced strategies have been developed for synthesizing halogenated alkyl sulfides, which can offer improved efficiency and functional group tolerance. One such method involves the annulation reactions of 8-quinolinesulfenyl chloride with unsaturated compounds like allyl chloride and allyl bromide. This reaction leads to the formation of novel Current time information in Bangalore, IN.researchgate.netthiazino[2,3,4-ij]quinolin-4-ium derivatives, which are complex halogenated sulfide structures. researchgate.net

Another modern approach is the deformylative halogenation of aldehydes. nih.gov This photoredox-catalyzed strategy transforms aldehydes into alkyl halides using inexpensive and atom-economical halogen sources like sodium bromide (NaBr) and hydrochloric acid (HCl). nih.gov The process involves the generation of an alkyl radical from a 1,4-dihydropyridine (B1200194) (DHP), which is easily prepared from the starting aldehyde. This radical is then trapped by the halogen source. nih.gov This method could be adapted to first synthesize a suitable aldehyde precursor which is then converted to the desired chloromethyl sulfide structure.

Metal-catalyzed cross-coupling reactions also represent a powerful tool for C–S bond formation, providing an alternative to traditional SₙAr reactions, especially for less activated substrates. thieme-connect.com Copper- and palladium-catalyzed systems have been developed to couple a wide range of thiols with aryl and alkyl halides. researchgate.netthieme-connect.com For instance, a notable copper-catalyzed cross-coupling of thiols with unactivated aryl chlorides has been achieved using N,N'-dialkyl oxalic diamide (B1670390) as the ligand. researchgate.net While not directly producing this compound, these advanced catalytic systems provide a framework for designing new routes to complex halogenated sulfides.

Preparation of Functionalized Allyl Sulfide Derivatives as Monomers and Intermediates

Allyl sulfides are not only synthetic targets but also versatile building blocks for creating more complex molecules, such as polymers and specialized scaffolds. Their functionalization is key to their application as monomers and chemical intermediates.

Synthesis of Allyl Sulfide Monomers for Polymerization Processes

Functionalized allyl sulfides are valuable monomers for polymerization, particularly for creating polymers with specific thermal and mechanical properties. A variety of allyl sulfide-containing monomers with terminal (meth)acrylate groups have been synthesized for use in thiol-Michael and chain-growth polymer networks. rsc.org The synthesis of these monomers, which can act as Controllable Reversible Addition-Fragmentation Chain Transfer (CRAFT) agents, was achieved with yields ranging from 48–92%. rsc.org

The radical ring-opening polymerization (rROP) of cyclic allylic sulfide monomers is another important route to producing polysulfides. rsc.org This process generates a thiyl radical that can propagate effectively. rsc.org The introduction of substituents on the monomer ring can improve the solubility of the resulting polymers in organic solvents. rsc.org

Elemental sulfur has also been copolymerized with various divinyl and diallyl monomers to stabilize the polymeric sulfur and tune the physical properties of the resulting copolymers. researchgate.net Furthermore, allyl-terminated polymers, which can be synthesized through methods like ring-opening polymerization (ROP) or atom transfer radical polymerization (ATRP) using an allyl-functionalized initiator, are useful for post-polymerization modifications via thiol-ene reactions. nih.gov

Design and Synthesis of Symmetrical Thioether Scaffolds

Symmetrical thioethers are compounds where the sulfur atom is bonded to two identical organic groups. The synthesis of symmetrical thioethers like diallyl sulfide can be accomplished through straightforward nucleophilic substitution reactions. A common laboratory method involves reacting two equivalents of an allyl halide (e.g., allyl bromide or allyl chloride) with a sulfide salt, such as sodium sulfide (Na₂S).

More advanced, metal-free methods have been developed for synthesizing symmetrical dialkyl sulfides. One such procedure involves the transalkylation of simple alkyl sulfides with alkyl halides, which proceeds through an ionic mechanism via a sulfonium (B1226848) intermediate. nih.gov Additionally, a simple and green method for the synthesis of symmetrical trisulfides from alkyl halides in water has been proposed, using polyoxometalate (PMoxt) as a sulfur donor. pharmatutor.org

Preparation of Cyclic Allylic Sulfide Lactones

Cyclic allylic sulfide (CAS) lactones are a class of monomers used in vinyl and radical ring-opening copolymerization to introduce ester groups into a polymer backbone. acs.org A synthetic strategy has been devised to produce novel seven-membered CAS lactones. acs.org The three-step procedure is as follows:

Ring-opening of functional epoxides: The synthesis begins with the ring-opening of a functionalized epoxide using hexamethyldisilathiane (B1360051) (HMDST) to yield a 1-functionalized 2-mercaptoethanol.

Thiol-bromo substitution: The resulting mercaptoethanol is then reacted with α-(bromomethyl) acrylic acid.

Intramolecular cyclization: The final step is an intramolecular cyclization using Mukaiyama's reagent to form the seven-membered lactone ring. acs.org

Using this methodology, several novel 6-methylidene-1,4-oxathiepan-7-ones (MOTOs) with different functional groups (ethyl, n-decyl, phenyl, etc.) at the 2-position were prepared. acs.org The yields for the final cyclization step were generally above 42%, with the exception of a bicyclic system which gave a lower yield of 17%. acs.org

| Substituent (R) | Final Monomer Name | Cyclization Yield | Physical State | Reference |

|---|---|---|---|---|

| Ethyl | Et-MOTO | >42% | Clear oil | acs.org |

| n-Decyl | C10-MOTO | >42% | White solid | acs.org |

| Phenyl | Ph-MOTO | >42% | White solid | acs.org |

| Furanyl methoxy (B1213986) methyl | Fur-MOTO | >42% | Clear oil | acs.org |

| Benzo (fused) | Bz-MOTO | 17% | White solid | acs.org |

Catalytic Approaches to Allyl Sulfide Synthesis

Catalytic methods provide the most efficient and versatile pathways to allyl sulfides, enabling the construction of carbon-sulfur bonds with high degrees of control and under mild conditions. These approaches are central to modern organic synthesis, offering alternatives to classical methods that often require harsh conditions and stoichiometric reagents.

Transition-Metal Catalyzed C-S Coupling Reactions

Transition-metal catalysis is a cornerstone for the formation of C–S bonds, providing powerful tools for coupling various sulfur nucleophiles with allylic electrophiles. nih.govmdpi.com These reactions often proceed with high efficiency and functional group tolerance, avoiding the use of malodorous thiols by employing alternative sulfur sources.

A variety of metals have been successfully employed to catalyze the synthesis of allylic sulfides. Nickel(0) complexes, for instance, facilitate the reaction between allylic acetates and thiols, yielding allylic sulfides with retention of configuration and without allylic rearrangement. organic-chemistry.org Other metals, such as tin and indium, have also been shown to catalyze the efficient synthesis of allyl sulfides from substrates like allyl alcohols and allylic acetates. organic-chemistry.orgpharmatutor.org

A notable advancement is the development of decarboxylative C–S coupling reactions. A ruthenium-catalyzed method allows for the cross-coupling of O-allyl S-aryl carbonothioates, providing direct access to allyl(aryl)sulfides under mild conditions. nih.gov This approach is particularly advantageous as it avoids the need for organohalide precursors, which can have negative environmental impacts. nih.gov Similarly, palladium-free approaches using copper(I) catalysts have been developed for the synthesis of vinyl sulfides. pharmatutor.org

Table 1: Selected Transition-Metal Catalyzed C-S Coupling Reactions for Allyl Sulfide Synthesis

| Catalyst System | Allylic Substrate | Sulfur Source | Key Features | Reference |

|---|---|---|---|---|

| Nickel(0)/Triethyl phosphite | Allylic Acetates | Thiols | Retention of configuration; no allylic rearrangement. | organic-chemistry.org |

| Ruthenium(0) | O-allyl S-aryl carbonothioates | Internal (from substrate) | Decarboxylative coupling; avoids halocarbon precursors. | nih.gov |

| Sn(OTf)₂ | Allyl Alcohols | Thiols | Mild, room temperature conditions; good to excellent yields. | organic-chemistry.org |

| Indium Triiodide (InI₃) | Allylic Acetates | Thiosilanes | Efficient substitution of the acetoxy group. | organic-chemistry.orgpharmatutor.org |

Enantioselective and Regioselective Allylation Methods

A significant challenge in allyl sulfide synthesis is controlling regioselectivity (linear vs. branched products) and enantioselectivity (the formation of a specific stereoisomer). Modern catalytic systems have made remarkable strides in addressing this challenge, enabling the synthesis of complex, chiral allyl sulfides with high precision.

Iridium-catalyzed allylation has emerged as a powerful method for the regio- and enantioselective synthesis of branched allyl sulfides. organic-chemistry.orgpharmatutor.org Using chiral phosphoramidite (B1245037) ligands, the reaction of allyl carbonates with thiols or thiophenol can produce chiral allyl sulfides in high yields, with excellent regioselectivity (up to 98:2) and enantioselectivity (up to 99% ee). organic-chemistry.orgthieme-connect.de

Rhodium catalysis has also been instrumental in developing selective allylation methods. In the hydrothiolation of 1,3-dienes, Rh-catalysts can generate either secondary or tertiary allylic sulfides, demonstrating high regiocontrol. nih.govorganic-chemistry.org A striking example of ligand-controlled selectivity is seen in the Rh-catalyzed hydrothiolation of cyclopropenes. The choice of bisphosphine ligand dictates the reaction pathway: Josiphos ligands lead to ring-retained cyclopropyl (B3062369) sulfides, whereas DTBM-BINAP promotes a ring-opening reaction to furnish allylic sulfides with high regio- and enantiocontrol. nih.gov This switchable reactivity from a common intermediate underscores the sophisticated level of control achievable through catalyst design. nih.gov

Table 2: Examples of Enantioselective and Regioselective Allyl Sulfide Synthesis

| Catalyst System | Substrate | Product Type | Selectivity Achieved | Reference |

|---|---|---|---|---|

| [Ir(cod)Cl]₂ / Chiral Phosphoramidite | Allylic Carbonates | Branched Allyl Sulfides | High regioselectivity (up to 98:2) and enantioselectivity (up to 99% ee). | thieme-connect.de |

| Cationic Rhodium / Phosphine Ligand | 1,3-Dienes | Secondary or Tertiary Allylic Sulfides | High chemo-, regio-, and enantiocontrol. | nih.govorganic-chemistry.org |

| Rhodium / DTBM-BINAP Ligand | Cyclopropenes | Allylic Sulfides (Ring-Opening) | High regioselectivity (>20:1) and enantioselectivity (96:4 er). | nih.gov |

| Rhodium / Josiphos Ligand | Cyclopropenes | Cyclopropyl Sulfides (Ring-Retention) | High enantio- and diastereoselectivities. | nih.gov |

Hydrothiolation Reactions for Allylic Sulfide Formation

Hydrothiolation, the addition of a thiol (H-S) across an unsaturated bond, is a highly atom-economical method for synthesizing sulfides. Catalytic hydrothiolation of substrates like dienes, allenes, and alkynes provides a direct route to allylic sulfides. organic-chemistry.orgnih.gov

Rhodium-catalyzed hydrothiolation of 1,3-dienes is particularly noteworthy. The reaction proceeds with selective addition of a thiol to the more substituted double bond, yielding either secondary or tertiary allylic sulfides. organic-chemistry.orgorganic-chemistry.org These catalysts exhibit broad functional group tolerance and can be effective at low loadings (as low as 0.1 mol%). nih.gov The regioselectivity of these reactions can be controlled by the counterion associated with the rhodium center; non-coordinating counterions favor the formation of allylic sulfides. nih.gov

An alternative modern approach is the direct allylic C(sp³)–H thiolation using visible-light photoredox catalysis. This method utilizes a thiyl radical, generated from a disulfide, to selectively cleave an allylic C-H bond, followed by C-S bond formation. acs.org This strategy effectively avoids the common side reaction of hydrothiolation across the olefin, providing a complementary route to allylic thioethers. acs.org

Table 3: Catalytic Hydrothiolation for Allylic Sulfide Synthesis

| Catalyst | Substrate | Key Outcome | Reference |

|---|---|---|---|

| Rhodium Complex | 1,3-Dienes | Forms secondary or tertiary allylic sulfides with high regioselectivity. | organic-chemistry.orgorganic-chemistry.org |

| Rhodium Complex | Cyclopropenes | Ligand-controlled divergent synthesis of allylic or cyclopropyl sulfides. | nih.gov |

| Photoredox Catalyst (Visible Light) | Olefins / Disulfides | Direct allylic C-H thiolation, avoiding hydrothiolation side products. | acs.org |

Green Chemistry Considerations in Allyl Sulfide Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.net In the context of allyl sulfide synthesis, this involves developing methods that are more sustainable, efficient, and environmentally benign.

Key strategies include the use of alternative solvents, metal-free reaction conditions, and innovative energy sources. For example, a simple and green method for synthesizing symmetrical trisulfides has been reported using water as the solvent. pharmatutor.org Furthermore, reactions that proceed under solvent-free and metal-free conditions represent a significant advancement, such as the TAPC-catalyzed reaction of benzylic alcohols with thiols. pharmatutor.org

Visible-light photocatalysis and electrochemistry are emerging as powerful green technologies. An environmentally friendly, one-pot synthesis of sulfides has been developed using visible light, employing green solvents like ethanol (B145695) and water, and using oxygen from the air as the oxidant. researchgate.net Electrochemical synthesis offers an alternative to metal-catalyzed processes, using "green" electrons as reagents to drive reactions under mild conditions, thereby enhancing atom economy and safety. rsc.orgrsc.org

Another pillar of green chemistry is waste valorization. In this area, elemental sulfur, an abundant byproduct of the petroleum industry, is being explored as a feedstock for creating polymers through a process called inverse vulcanization. researchgate.net Copolymerizing this waste sulfur with renewable monomers is a significant step towards sustainable material production. researchgate.net

Table 4: Green Chemistry Approaches in Allyl Sulfide Synthesis

| Method | Key Green Principle Illustrated | Example | Reference |

|---|---|---|---|

| Aqueous Synthesis | Use of Safer Solvents | Synthesis of symmetrical trisulfides in water. | pharmatutor.org |

| Visible-Light Photocatalysis | Energy Efficiency, Green Solvents/Oxidants | One-pot synthesis of sulfides using ethanol/water and air. | researchgate.net |

| Electrochemical Synthesis | Reduced Metal Use, Atom Economy | Electrochemical approach to allyl sulfones as a model for C-S bond formation. | rsc.orgrsc.org |

| Solvent-Free Catalysis | Waste Prevention | TAPC-catalyzed reaction of benzylic alcohols with thiols. | pharmatutor.org |

| Waste Valorization | Use of Renewable Feedstocks/Waste Reduction | Use of elemental sulfur byproduct in polymer synthesis. | researchgate.net |

Reactivity and Mechanistic Pathways of Allyl Chloromethyl Sulfide Transformations

Oxidative Chemistry of Allyl Sulfides

The presence of the carbon-carbon double bond and the sulfur atom makes allyl sulfides susceptible to oxidation, particularly in the atmosphere where they can react with photochemically generated oxidants like the hydroxyl (OH) radical.

Theoretical and experimental studies on analogous compounds, such as allyl methyl sulfide (B99878) (AMS), provide insight into the atmospheric oxidation of allyl(chloromethyl) sulfide. The primary degradation pathway in the troposphere is initiated by the reaction with OH radicals. rsc.orgscholaris.ca This process does not occur through a direct addition but is preceded by the formation of a pre-reactive complex where the OH radical is weakly bound to the sulfur atom. rsc.orgrsc.orgconicet.gov.ar

From this complex, the OH radical can add to either the terminal (C1) or internal (C2) carbon of the allyl double bond. rsc.orgconicet.gov.ar The addition to the C1 position is generally found to be the more favorable pathway. rsc.orgconicet.gov.ar Following the OH addition, the resulting radical reacts rapidly with atmospheric oxygen (O₂) to form a peroxy radical (RO₂). rsc.orgrsc.org These peroxy radicals are key intermediates that lead to further degradation products. rsc.orgrsc.org

Table 2: Selected Rate Coefficients for Reactions of Allyl Sulfides with Atmospheric Oxidants

| Reactant | Oxidant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Condition | Reference |

|---|---|---|---|---|

| Allyl Methyl Sulfide (AMS) | O₃ (with CO scavenger) | (2.63 ± 0.47) × 10⁻¹⁸ | Atmospheric | nih.gov |

| Allyl Ethyl Sulfide (AES) | O₃ (with CO scavenger) | (3.50 ± 0.27) × 10⁻¹⁸ | Atmospheric | nih.gov |

| Allyl Acetate (AAC) | OH | 3.17 × 10⁻¹¹ | 298 K, 1 atm | scholaris.ca |

Once the peroxy radicals (RO₂) are formed, they can undergo complex intramolecular rearrangements and decomposition, both in the absence and presence of nitrogen oxides (NOₓ). rsc.orgrsc.org In pristine (low NOₓ) environments, the RO₂ radicals can undergo internal hydrogen shifts. rsc.org In polluted (high NOₓ) atmospheres, they are more likely to react with nitrogen dioxide (NO₂). rsc.org

Theoretical studies on allyl methyl sulfide have identified several thermodynamically favorable decomposition pathways. rsc.orgconicet.gov.ar These pathways lead to the formation of smaller, oxygenated organic compounds and sulfur-containing species. The major predicted products include formaldehyde, 2-hydroxy-acetaldehyde, and 2-methyl-thio-acetaldehyde. rsc.orgrsc.orgconicet.gov.ar A key intermediate in these pathways is the methyl thiomethyl peroxy (MSP) radical, which is proposed as the primary source of the sulfur dioxide (SO₂) observed in high yields during experimental studies. rsc.orgrsc.orgconicet.gov.ar These complex degradation mechanisms underscore the significant contribution of allyl sulfides to the formation of atmospheric aerosols and acid rain precursors. conicet.gov.ar

Formation of Oxygenated Sulfur Species

The sulfur atom in this compound can be readily oxidized to form sulfoxides and sulfones. This transformation is a key step in modifying the reactivity of the molecule, often as a precursor to other reactions. The oxidation is typically achieved using various oxidizing agents, with hydrogen peroxide being a common and environmentally benign choice. jchemrev.com

The selectivity of the oxidation, yielding either the sulfoxide (B87167) or the sulfone, can be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. For instance, using one equivalent of hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium (MTO) in ethanol (B145695) at room temperature selectively produces the corresponding sulfoxide in high yield. oup.com Increasing the amount of hydrogen peroxide to two equivalents under similar conditions leads to the formation of the sulfone. oup.com

The reactivity of the sulfide towards oxidation is influenced by the substituents. In the case of this compound, the presence of the electron-withdrawing chloromethyl group and the allyl group does not hinder the oxidation at the sulfur center. oup.com In fact, the sulfur atom is more reactive towards oxidation than the carbon-carbon double bond of the allyl group, allowing for chemoselective oxidation. oup.com This is a significant advantage, as it prevents the formation of epoxides as side products. organic-chemistry.org

Various catalytic systems have been developed to facilitate this oxidation with high efficiency and selectivity. Metal-based catalysts, such as those involving molybdenum, tungsten, and vanadium, have proven effective. organic-chemistry.orgresearchgate.net For example, LiNbMoO6 has been shown to catalyze the chemoselective oxidation of allylic sulfides to either sulfoxides or sulfones using hydrogen peroxide, with the product being determined by the stoichiometry of the oxidant. organic-chemistry.org Similarly, vanadium(III) chloride can catalyze the selective oxidation of sulfides to sulfoxides with hydrogen peroxide. researchgate.net

The choice of solvent can also play a role in the reaction rate. For instance, the oxidation of diphenyl sulfide to its sulfoxide is significantly faster in ethanol compared to chloroform. oup.com

The formation of these oxygenated species, particularly the sulfoxide, is often a prelude to sigmatropic rearrangements, such as the thio-Claisen rearrangement, where the electronic nature of the sulfur atom plays a crucial role in the reaction mechanism. lookchem.com

Cycloaddition and Pericyclic Reactions

This compound and its derivatives can participate in cycloaddition and pericyclic reactions, offering pathways to construct cyclic and rearranged structures. These reactions are governed by the principles of orbital symmetry and are influenced by the electronic nature of the substituents.

Polar Cycloadditions Involving Chloromethyl Sulfide Moieties

The chloromethyl sulfide moiety can act as a component in polar cycloaddition reactions. For instance, chloromethyl phenyl sulfide has been shown to undergo [4+2] type polar cycloadditions with alkenes like styrene (B11656) and trans-stilbene, as well as with phenylacetylene, in the presence of a Lewis acid such as stannic chloride. researchgate.net These reactions lead to the formation of thiochroman (B1618051) and thiochromene derivatives. researchgate.net The reaction proceeds through a cationic intermediate generated from the chloromethyl sulfide, which then undergoes a stepwise or concerted cycloaddition with the π-system of the other reactant.

While direct examples involving this compound are not explicitly detailed in the provided context, the reactivity of analogous chloromethyl sulfides suggests that the allyl group could potentially participate as the 2π component in such cycloadditions, or the chloromethyl sulfide moiety could react with an external diene. The intramolecular variant of this reaction is also possible, as demonstrated by the intramolecular cycloaddition of N-allyl-α-chloro-α-(phenylthio)acetamide under similar conditions. researchgate.net

Sigmatropic Rearrangements (e.g., Thio-Claisen Rearrangement)

The thio-Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement that is analogous to the more common Claisen rearrangement of allyl vinyl ethers. sethanandramjaipuriacollege.inwikipedia.org In the context of allyl sulfides, this rearrangement typically involves an allyl vinyl sulfide or a related species. The transformation of this compound itself into a substrate for a direct thio-Claisen rearrangement would require modification to introduce a vinyl group adjacent to the sulfur atom.

The driving force for the thio-Claisen rearrangement is the formation of a thermodynamically more stable carbon-carbon bond at the expense of a weaker carbon-sulfur bond. sethanandramjaipuriacollege.in The reaction proceeds through a concerted, cyclic transition state, and its facility is often greater than the oxygen and nitrogen analogues due to the lower C-S bond energy. sethanandramjaipuriacollege.in The rearrangement of allyl vinyl sulfoxides is known to be accelerated compared to the unassisted thio-Claisen rearrangement of the corresponding sulfide. lookchem.com

Nucleophilic and Electrophilic Reactivity

The presence of both a nucleophilic sulfur atom and an electrophilic chloromethyl group, along with the versatile allyl group, endows this compound with a rich and varied reactivity profile, enabling it to react with a wide range of electrophiles and nucleophiles.

Reactions with Carbonyl Compounds for Beta-Hydroxythioether Formation

Chloromethyl sulfides can react with carbonyl compounds to form β-hydroxythioethers. researchgate.net This transformation can be achieved under mild and neutral conditions using samarium diiodide (SmI2) in THF. researchgate.netresearchgate.net This method provides a valuable route to these functionalized thioethers in moderate to good yields.

While direct examples with this compound are not explicitly provided, the general reactivity of chloromethyl sulfides suggests that it would undergo a similar reaction. The mechanism likely involves the formation of a sulfur-stabilized carbanion or a related organosamarium intermediate, which then adds to the carbonyl group of an aldehyde or ketone.

An alternative approach to similar structures involves the Corey-Chaykovsky reaction, where a sulfur ylide reacts with a carbonyl compound. researchgate.net While this reaction typically forms epoxides, under certain conditions, particularly with changes in solvent, the formation of β-hydroxy methylthioethers can be significant. researchgate.net

Functional Group Interconversions and Esterification Reactions

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another to build molecular complexity. numberanalytics.com this compound possesses multiple sites for such transformations.

The chlorine atom of the chloromethyl group can be displaced by various nucleophiles in S_N2-type reactions. For instance, chloromethyl esters, which share the α-halo ether motif, are used as precursors in the synthesis of acylals by reacting with a carboxylic acid in the presence of a non-nucleophilic base. mdpi.com This suggests that this compound could react with carboxylates to form the corresponding thio-esters.

Esterification reactions typically involve the reaction of a carboxylic acid and an alcohol. chemguide.co.uk While this compound itself does not directly participate in a classical esterification, its derivatives can. For example, if the allyl group were to be converted to an alcohol, this could then be esterified. More relevantly, the sulfide can be a precursor to other functional groups that can undergo esterification. For example, the synthesis of sulfur-containing fluoroacrylic monomers has been achieved from ω-perfluorinated alcohols containing a sulfide linkage, which are then esterified. researchgate.net

Furthermore, the term "esterification" can be used more broadly to describe the formation of esters of inorganic acids. For example, the reaction of an alcohol with a sulfinyl chloride can lead to a sulfinate ester. In a related context, the oxidation of sulfinamides can lead to sulfonimidates, which are structurally related to sulfate (B86663) esters. rsc.org

Theoretical and Computational Chemistry Studies

Quantum-Chemical Analysis of Reaction Energetics and Transition States

Quantum-chemical calculations are central to modeling the behavior of Allyl(chloromethyl) sulfide (B99878) in chemical reactions. By solving approximations of the Schrödinger equation, these methods can determine the energies of reactants, products, and the transition states that connect them, offering a quantitative picture of reaction feasibility and kinetics.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of oxidation reactions. For allyl sulfides, oxidation can be initiated by atmospheric oxidants such as the hydroxyl (OH) radical. While specific studies on Allyl(chloromethyl) sulfide are not extensively documented, the mechanisms can be inferred from detailed computational studies on similar molecules like allyl methyl sulfide (AMS). rsc.org

DFT calculations on AMS show that the OH-initiated oxidation does not occur by direct addition but proceeds through the formation of a pre-reactive complex. rsc.org The OH radical can then add to either the C1 or C2 position of the allyl double bond. rsc.org Thermodynamic analysis suggests that addition to the C2 position may occur as a branching from the C1 addition mechanism. rsc.org Following the initial addition, the resulting radical intermediate reacts rapidly with atmospheric oxygen (O₂) to form peroxy radicals (RO₂). rsc.org DFT is then used to map out the complex subsequent pathways, which include intramolecular rearrangements and decomposition, both in the absence and presence of pollutants like NOx. rsc.org These calculations help identify the most thermodynamically favorable decomposition routes and the resulting products. rsc.org

Table 1: Typical DFT Approaches for Studying Allyl Sulfide Oxidation

| Computational Step | Purpose | Typical Level of Theory |

|---|---|---|

| Geometry Optimization | Find the lowest energy structures of reactants, intermediates, and transition states. | B3LYP, M06-2X |

| Frequency Calculation | Confirm structures as minima or transition states and calculate zero-point vibrational energies. | B3LYP, M06-2X |

This table is illustrative of common methods used for similar compounds.

The thermal decomposition, or thermolysis, of allyl sulfides has been a subject of both experimental and computational investigation. Computational studies on the gas-phase thermolysis of various substituted allyl sulfides, including chloromethyl allyl sulfide, have been performed to understand the reaction mechanisms. dntb.gov.uaresearchgate.net

These studies utilize DFT methods, such as the M05-2X functional with a 6-31+G(d,p) basis set, to model the reaction over a range of temperatures. researchgate.net The primary mechanism identified for the thermal decomposition of many allyl sulfides is a retro-ene type reaction. researchgate.net This process is described as a unimolecular, concerted reaction that proceeds through a non-planar, six-membered cyclic transition state. researchgate.net Computational modeling allows for the precise characterization of this transition state structure and the calculation of the activation energy, providing insights into the kinetics of the decomposition. dntb.gov.uaresearchgate.net

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity

Frontier Molecular Orbital (FMO) theory is a qualitative application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgmasterorganicchemistry.com The energy and location of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net

For this compound, FMO theory predicts two primary sites of reactivity:

The HOMO: The HOMO is expected to have significant contributions from the π-orbital of the C=C double bond and the non-bonding lone pair electrons on the sulfur atom. These regions are electron-rich, making them susceptible to attack by electrophiles. Reactions such as oxidation or addition of acids would likely initiate at these sites.

The LUMO: The LUMO is likely to be localized on the chloromethyl group, specifically corresponding to the antibonding σ* orbital of the carbon-chlorine (C-Cl) bond. This low-energy unoccupied orbital makes the carbon atom an electrophilic center, susceptible to attack by nucleophiles, leading to S_N2 substitution reactions where the chloride ion is the leaving group. acs.org

Prediction of Reaction Paths and Product Distributions

By combining energetic calculations (like DFT) with reactivity principles (like FMO theory), computational chemistry can predict the most likely reaction pathways and the distribution of products. For this compound, there are several competing reaction pathways that can be computationally modeled:

Electrophilic Addition: Following the predictions of FMO theory, electrophiles will preferentially attack the allyl group's double bond. Computational models can calculate the activation barriers for addition to each carbon atom, predicting the regioselectivity of the reaction. rsc.org

Nucleophilic Substitution (S_N2): The chloromethyl group is a prime site for S_N2 reactions. acs.org Theoretical models can calculate the activation energy for this process and compare it with competing pathways. The activating nature of the adjacent allyl sulfide group on this S_N2 reaction can also be quantified. acs.org

Thermal Rearrangement/Decomposition: As discussed, computational models can detail the retro-ene reaction pathway, predicting the conditions under which thermal decomposition becomes significant compared to other reactions. dntb.gov.uaresearchgate.net

By calculating the Gibbs free energy of activation (ΔG‡) for each potential pathway, chemists can predict which products will be favored under specific reaction conditions (e.g., temperature, presence of an electrophile vs. a nucleophile).

Solvent Effects on Reaction Mechanisms via Computational Models

Reactions are rarely performed in the gas phase; the solvent can have a profound effect on reaction rates and mechanisms. ucsb.edu Computational models are essential for understanding and predicting these solvent effects. weebly.com There are two primary approaches to modeling solvents:

Implicit Solvent Models: These models, also known as continuum models (e.g., PCM, COSMO), treat the solvent as a continuous medium with a defined dielectric constant. ucsb.edu This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute. For a reaction involving a change in polarity, like the S_N2 reaction of this compound which develops charge separation in the transition state, implicit models can predict the rate acceleration in polar solvents. researchgate.netacs.org

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. ucsb.edu This is often done using a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method, where the reacting solute is treated with high-level quantum mechanics and the surrounding solvent molecules are treated with computationally less expensive molecular mechanics. researchgate.net This method is crucial for modeling reactions where specific solute-solvent interactions, such as hydrogen bonding, play a critical role. acs.org

Table 2: Computational Models for Simulating Solvent Effects

| Model Type | Description | Advantages | Disadvantages |

|---|---|---|---|

| Implicit (Continuum) | Solute is placed in a cavity within a continuous dielectric medium representing the solvent. ucsb.edu | Computationally fast; good for bulk polarity effects. | Cannot model specific interactions like hydrogen bonds. |

| Explicit (QM/MM) | A number of individual solvent molecules are included in the simulation with the solute. researchgate.net | Accurately models specific solute-solvent interactions (e.g., H-bonding). acs.org | Computationally very expensive; requires extensive sampling. |

For this compound, computational models would predict that the S_N2 pathway at the chloromethyl carbon is significantly accelerated by polar solvents, which stabilize the charge-separated transition state. researchgate.net In contrast, the non-polar retro-ene thermal decomposition would be less sensitive to solvent polarity.

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Precursors for Other Organosulfur Functionalities

The sulfide (B99878) linkage in allyl(chloromethyl) sulfide is a gateway to a variety of other sulfur-containing functional groups, primarily through oxidation or related transformations at the sulfur atom.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is one of the most fundamental transformations in organosulfur chemistry. jchemrev.comresearchgate.net These reactions are crucial as sulfoxides and sulfones are themselves important intermediates in organic synthesis, finding use as chiral auxiliaries, key components in C-C bond-forming reactions, and as functional groups in pharmaceuticals and materials. jchemrev.com

The oxidation of this compound can be controlled to selectively yield either the corresponding sulfoxide (B87167) or sulfone. A variety of oxidizing agents are available for this purpose, including hydrogen peroxide, peracids, and metal-based catalytic systems. jchemrev.comjchemrev.com Research has shown that sulfides containing labile functional groups, such as the chloromethyl group, can be oxidized effectively without affecting the sensitive parts of the molecule. For instance, studies on analogous compounds like chloromethyl phenyl sulfide demonstrate that oxidation using a methyltrioxorhenium (MTO) catalyst with hydrogen peroxide can produce the corresponding sulfoxide or sulfone in excellent yields. oup.com This high chemoselectivity is critical when dealing with multifunctional substrates like this compound, ensuring the integrity of the chloromethyl and allyl groups during the oxidation of the sulfur center. oup.com

The choice of oxidant and reaction conditions determines the final product. Milder conditions and a stoichiometric amount of the oxidant typically favor the formation of the sulfoxide, while stronger conditions or an excess of the oxidant lead to the fully oxidized sulfone. researchgate.netoup.com

Table 1: Representative Oxidation Reactions of Chloromethyl Sulfides

| Substrate | Reagent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Chloromethyl phenyl sulfide | H₂O₂ (1.1 equiv), MTO (1 mol%) | Ethanol (B145695), Room Temp, 60 min | Chloromethyl phenyl sulfoxide | 99% | oup.com |

| Chloromethyl phenyl sulfide | H₂O₂ (2.2 equiv), MTO (2 mol%) | Ethanol, Room Temp, 60 min | Chloromethyl phenyl sulfone | 98% | oup.com |

Sulfonimidates and the related sulfoximines and sulfonimidamides are sulfur(VI) compounds that have garnered significant interest, particularly in medicinal chemistry where they are considered valuable bioisosteres of sulfones and sulfonamides. rsc.orgsemanticscholar.org The synthesis of these complex functionalities often begins from simpler sulfur precursors.

While direct conversion of this compound to a sulfonimidate is not prominently documented, established synthetic methodologies suggest its potential as a starting material. Modern synthetic methods allow for the direct conversion of sulfides to NH-sulfoximines through a one-pot process that delivers both an oxygen and a nitrogen group to the sulfur atom. semanticscholar.org These reactions often employ hypervalent iodine reagents, such as diacetoxyiodobenzene, in the presence of an ammonia (B1221849) source like ammonium (B1175870) carbamate. semanticscholar.org This approach has been successfully applied to a wide range of sulfides, indicating that this compound could likely undergo a similar transformation to yield the corresponding sulfoximine (B86345).

Furthermore, sulfonimidates can be synthesized from sulfinamides or through the reaction of carbon nucleophiles with existing sulfonimidate templates. rsc.orgresearchgate.net The conversion of sulfides to sulfenamides, which can then be oxidized to sulfonimidamides, represents another potential pathway. semanticscholar.org These routes underscore the capability of using a sulfide like this compound as a foundational scaffold to access the higher-order, medicinally relevant sulfonimidate and sulfoximine functional groups. rsc.orgsemanticscholar.org

Scaffold for Heterocyclic Compound Synthesis

The unique structure of this compound, featuring both an allyl group and an electrophilic chloromethyl center, makes it a promising scaffold for the synthesis of heterocyclic compounds. wikipedia.org The allyl group can participate in various cyclization and cycloaddition reactions, while the chloromethyl group provides a handle for introducing the scaffold into other molecules or for subsequent ring-closing reactions. wikipedia.orgacs.org

A key strategy for heterocycle formation is electrophilic cyclization. Reactions involving sulfenyl chlorides and allyl compounds demonstrate how an allyl sulfide moiety can be used to construct sulfur-containing rings. For example, the reaction between 8-quinolinesulfenyl chloride and allyl chloride results in an intramolecular cyclization to form a [1,4]thiazino[2,3,4-ij]quinolin-4-ium salt. nih.govresearchgate.net This type of reaction provides a blueprint for how this compound could react, with the sulfur atom attacking the allyl double bond, triggered by an external electrophile, to form a new heterocyclic ring system where the chloromethyl group remains as a substituent for further functionalization.

The allyl double bond can also act as a 2π component in cycloaddition reactions, a powerful tool for building five- and six-membered rings. academie-sciences.fr

[3+2] Cycloadditions: The allyl group can react with 1,3-dipoles such as azomethine ylides or nitrile oxides to form five-membered heterocycles. acs.orgmdpi.com

[4+2] Cycloadditions (Diels-Alder Reactions): While less electron-rich than dienes, the allyl group can function as the dienophile in reactions with dienes to form six-membered rings, a reaction often promoted in aqueous systems or by Lewis acid catalysis. academie-sciences.frresearchgate.net

[4+3] Cycloadditions: The allyl group could potentially react with oxyallyl cations to construct seven-membered rings, a sophisticated method for building larger cyclic systems. researchgate.net

Table 2: Potential Heterocyclic Synthesis Reactions Involving an Allyl Sulfide Scaffold

| Reaction Type | Description | Potential Product Type |

|---|---|---|

| Electrophilic Cyclization | Intramolecular attack of the sulfide onto the activated allyl group. | Thietanes, Thiolanes, or larger S-heterocycles. nih.govbeilstein-journals.org |

| [3+2] Cycloaddition | Reaction of the allyl double bond with a 1,3-dipole. | Pyrrolidines, Oxazolidines, etc. acs.orgmdpi.com |

Intermediates in the Preparation of Agrochemicals

The development of new agrochemicals is a critical area of chemical research, and the synthesis of these complex molecules often relies on versatile intermediates that contain multiple reactive sites. researchgate.net While specific, publicly available synthetic routes for commercial agrochemicals explicitly naming this compound as an intermediate are scarce, likely due to proprietary industrial processes, the molecule's structural features make it a plausible and valuable building block in this field.

The utility of the chloromethyl group as a reactive handle in agrochemical synthesis is well-established. For example, the synthesis of the insecticide flupyradifurone (B41651) involves the alkylation of an amine with a chloromethyl pyridine (B92270) derivative, demonstrating the industrial relevance of this functional group for constructing complex molecular frameworks. ccspublishing.org.cn The chloromethyl group in this compound can similarly be used to connect the allyl sulfide moiety to a larger structure through nucleophilic substitution.

Furthermore, many successful agrochemicals are heterocyclic compounds, and sulfur-containing heterocycles are of particular importance. researchgate.netopenmedicinalchemistryjournal.com As established in section 6.2, this compound is a viable precursor for various heterocyclic systems. Its ability to undergo cyclization and cycloaddition reactions allows for the construction of the core ring structures found in many pesticides and fungicides. The presence of both the allyl group and the thioether functionality is a known feature in some agrochemical classes, highlighting the potential of this intermediate. google.com Therefore, this compound represents a strategic starting material, providing pathways to introduce sulfur and construct cyclic systems integral to the design of modern crop protection agents.

Q & A

Q. What are the common synthetic routes for producing allyl(chloromethyl) sulfide, and how can reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution between allyl mercaptan and chloromethylating agents (e.g., chloromethyl methyl sulfide) under controlled conditions. Reaction optimization should consider solvent polarity (e.g., dichloromethane or tetrahydrofuran), temperature (0–25°C), and stoichiometric ratios to minimize side reactions like oxidation or polymerization. Purification via fractional distillation or column chromatography is recommended to isolate the product .

Q. How can spectroscopic techniques (NMR, IR) be applied to confirm the structure of this compound?

- 1H NMR : Peaks for allylic protons (δ 5.6–5.9 ppm, multiplet), methylene chloride protons (δ 4.2–4.5 ppm, singlet), and sulfur-bound methyl groups (δ 2.1–2.3 ppm, triplet).

- 13C NMR : Signals for allyl carbons (δ 115–125 ppm) and chloromethyl carbons (δ 40–45 ppm).

- IR : Stretching vibrations for C-Cl (~650 cm⁻¹) and C-S (~700 cm⁻¹). Compare experimental data with computational predictions (e.g., density functional theory) for validation .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- PPE : Nitrile gloves, chemical-resistant aprons, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of volatile sulfides.

- Storage : Inert gas-purged containers at 4°C to avoid hydrolysis or oxidation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The chloromethyl group’s electrophilicity and sulfur’s lone pairs facilitate SN2 mechanisms. Computational studies (e.g., Gaussian or ORCA) reveal transition states where nucleophiles (e.g., amines) attack the chloromethyl carbon, displacing chloride. Steric hindrance from the allyl group may reduce reaction rates compared to simpler chloromethyl sulfides. Kinetic isotope effects and Hammett plots can further elucidate substituent impacts .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous systems?

- Acidic Conditions : Rapid hydrolysis to allyl mercaptan and formaldehyde.

- Alkaline Conditions : Degradation via hydroxide ion attack, forming allyl alcohol and sulfide byproducts.

- Thermal Stability : Decomposition above 60°C generates hydrogen sulfide and chlorinated hydrocarbons. Stability assays (e.g., HPLC monitoring under varying pH/temperature) are critical for applications requiring aqueous compatibility .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- DFT Calculations : Use B3LYP/6-311+G(d,p) to predict bond lengths, partial charges, and frontier molecular orbitals (HOMO-LUMO gaps).

- Molecular Dynamics : Simulate solvent interactions and conformational flexibility.

- QSPR Models : Correlate molecular descriptors (e.g., polar surface area, LogP) with experimental properties like boiling point or reactivity .

Q. How can contradictions in reported toxicity data for this compound be resolved?

Discrepancies may arise from impurity profiles (e.g., residual allyl chloride) or assay conditions (e.g., cell line variability). Conduct:

- Purity Analysis : GC-MS to quantify trace contaminants.

- In Vitro Studies : Compare cytotoxicity across multiple cell lines (e.g., HepG2 vs. HEK293) using standardized protocols (ISO 10993-5).

- Ecotoxicology : Evaluate aquatic toxicity (Daphnia magna LC50) under OECD guidelines .

Methodological Guidance

Q. What analytical workflows are recommended for quantifying this compound in complex mixtures?

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization. Monitor m/z 91 (allyl fragment) and m/z 49 (chloromethyl fragment).

- LC-MS/MS : Reverse-phase C18 column with ESI+ mode. Optimize transitions for [M+H]+ ions (e.g., m/z 123 → 85).

- Validation : Include internal standards (e.g., deuterated analogs) and matrix-matched calibration curves .

Q. How can multivariate analysis (e.g., PCA, HCA) clarify structure-activity relationships in sulfide derivatives?

Apply principal component analysis (PCA) to datasets including molecular descriptors (LogP, dipole moment) and bioactivity data (IC50, EC50). Hierarchical clustering (HCA) can group compounds with similar reactivity profiles, as demonstrated in garlic-derived sulfides .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Protecting Groups : Temporarily block the allyl moiety with tert-butyldimethylsilyl groups during chloromethyl reactions.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity in biphasic systems.

- Kinetic Control : Conduct reactions at low temperatures (−20°C) to favor primary products over thermodynamically stable byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.